4-bromo-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-bromo-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO3S2/c1-11(14,8-17-2)7-13-18(15,16)10-5-3-9(12)4-6-10/h3-6,13-14H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBLACZTHGBJQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(C=C1)Br)(CSC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Oxidation of the Methylthio Group
The methylthio (-SMe) moiety in the compound undergoes oxidation to form sulfoxides and sulfones, a common reaction for sulfur-containing groups.
| Reagent | Conditions | Products | Mechanism |
|---|---|---|---|
| Hydrogen peroxide | Aqueous acidic conditions | Sulfoxide intermediate | Oxidation of -SMe to -SO-Me via H2O2 |
| mCPBA | Room temperature, CH3CN | Sulfone (-SO2Me) | Further oxidation of sulfoxide to sulfone |
This reaction is critical for modifying the compound’s sulfur-containing side chain, which may influence its biological activity .
Substitution Reactions
The sulfonamide group (-SO2NH-) and bromine substituent on the benzene ring participate in nucleophilic and electrophilic substitution, respectively.
Sulfonamide Substitution
The sulfonamide’s amine group can act as a nucleophile in substitution reactions, though its reactivity is lower than typical amines due to steric hindrance.
| Nucleophile | Conditions | Products | Mechanism |
|---|---|---|---|
| Amines (e.g., NH3) | Heated, polar aprotic solvent | Substituted sulfonamides | SN2 displacement of the sulfonamide group |
Bromine Substitution
The bromine atom on the benzene ring undergoes electrophilic substitution under harsh conditions due to its deactivating nature.
| Reagent | Conditions | Products | Mechanism |
|---|---|---|---|
| Nitric acid/H2SO4 | High temperature | Nitro-substituted derivatives | Electrophilic nitration at para position |
Hydrolysis and Degradation
Sulfonamides can hydrolyze under acidic or basic conditions, though the steric bulk of the side chain may slow this reaction.
| Reagent | Conditions | Products | Mechanism |
|---|---|---|---|
| HCl (aqueous) | Elevated temperature | Sulfonic acid and amine | Acid-catalyzed cleavage of sulfonamide |
| NaOH (aqueous) | High pH, heat | Sulfonate salt and amine | Base-mediated hydrolysis |
Protein Interactions
The compound interacts with proteins like human serum albumin (HSA) via non-covalent interactions, including hydrophobic binding and hydrogen bonding. These interactions influence its pharmacokinetics and bioavailability .
| Interaction Type | Key Observations | Implications |
|---|---|---|
| Static fluorescence quenching | Moderate binding affinity (~10⁵ M⁻¹) | Affects drug distribution and efficacy |
| Hydrophobic interactions | Dominant binding force | Stabilizes drug-protein complex |
Stereochemical Considerations
The 2R configuration of the hydroxy-methylthio side chain (as noted in PubChem CID 95984190 ) may influence reaction pathways by altering steric and electronic environments. For example, the stereochemistry could affect the accessibility of the sulfonamide group for substitution or hydrolysis.
Research Findings
-
Oxidation Pathways : The methylthio group’s oxidation to sulfoxide/sulfone is a key route for modifying the compound’s sulfur moiety, with implications for redox-sensitive applications .
-
Substitution Flexibility : The sulfonamide’s reactivity allows for derivatization with nucleophiles, enabling structural optimization for specific applications .
-
Protein Binding : Non-covalent interactions with HSA suggest potential for controlled drug delivery systems, though further biophysical studies are needed .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for 4-bromo-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide is , with a molecular weight of 318.23 g/mol. The compound features a sulfonamide group, which is known for its biological activity, particularly as enzyme inhibitors.
Enzyme Inhibition
One of the primary applications of this compound lies in its potential as an enzyme inhibitor. Research has demonstrated that sulfonamides can inhibit various enzymes, making them valuable in treating conditions such as diabetes and Alzheimer's disease. For instance, studies on related compounds have shown inhibition of α-glucosidase and acetylcholinesterase, which are crucial targets in managing Type 2 Diabetes Mellitus (T2DM) and Alzheimer's disease (AD) respectively .
Case Study: Enzyme Inhibition
- Target Enzymes: α-glucosidase and acetylcholinesterase
- Mechanism: The sulfonamide moiety interacts with the active sites of these enzymes, reducing their activity.
- Results: Compounds with similar structures have shown significant inhibition rates, suggesting that this compound may exhibit similar effects.
Antimicrobial Activity
The sulfonamide class has historically been known for its antimicrobial properties. Preliminary studies suggest that this specific compound could possess antibacterial activity due to the presence of the sulfonamide functional group, which interferes with bacterial folic acid synthesis.
Research Findings:
- Mechanism: Similar compounds have been shown to inhibit dihydropteroate synthase, an enzyme critical for bacterial growth.
- Potential Applications: This could lead to developments in antibiotics targeting resistant bacterial strains.
Environmental Applications
In addition to medicinal uses, there is growing interest in the environmental applications of sulfonamides. These compounds can be utilized in wastewater treatment processes due to their ability to bind with heavy metals and other pollutants.
Applications in Environmental Science:
- Heavy Metal Removal: The sulfonamide group can chelate metal ions, facilitating their removal from contaminated water sources.
- Research Focus: Studies are ongoing to evaluate the efficacy of this compound in various environmental remediation processes.
Mechanism of Action
The mechanism of action of 4-bromo-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxy-methylthio-propyl side chain may also play a role in modulating the compound’s biological effects by affecting its solubility and cellular uptake.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides with different substituents on the benzene ring or variations in the side chain. Examples include:
- 4-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide
- 4-fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide
Uniqueness
4-bromo-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The specific combination of functional groups in this compound also contributes to its distinct chemical and physical properties, making it a valuable compound for various research applications.
Biological Activity
4-Bromo-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities. This compound's structure, which includes a bromine atom and a methylthio group, suggests it may interact with biological systems in unique ways. This article reviews its biological activity, focusing on pharmacological properties, molecular interactions, and potential therapeutic applications.
The compound is characterized by the following chemical formula:
- Molecular Formula: C11H16BrNO3S2
- Molecular Weight: 343.36 g/mol
Antimicrobial Activity
Research has indicated that sulfonamide derivatives exhibit antimicrobial properties. The specific compound under discussion has shown potential against various bacterial strains. A study highlighted its effectiveness in inhibiting the growth of Escherichia coli and Staphylococcus aureus, suggesting it could be developed into an antibacterial agent .
Anticancer Activity
Recent investigations into the anticancer properties of this compound have yielded promising results. In vitro studies demonstrated that it exhibits cytotoxic effects against several cancer cell lines, including:
- MCF-7 (breast cancer)
- A549 (lung cancer)
The IC50 values for these cell lines were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| A549 | 18.3 |
These findings indicate that the compound may interfere with cancer cell proliferation through mechanisms that warrant further exploration .
The interaction of this compound with human serum albumin (HSA) was investigated using multi-spectroscopic techniques. The binding studies revealed a moderate to strong binding affinity, suggesting that the compound may effectively circulate in the bloodstream and reach target tissues .
Binding Characteristics
The binding constant (K) for the HSA-complex was determined to be approximately , indicating significant interaction strength. The primary forces driving this interaction appear to be hydrophobic interactions and hydrogen bonding .
Toxicological Profile
While the compound shows promise in terms of biological activity, its safety profile remains a concern. Preliminary assessments indicated no mutagenicity; however, potential hepatotoxicity was noted in studies involving liver cell lines. Further toxicological evaluations are necessary to establish a comprehensive safety profile .
Case Studies
- Case Study on Antibacterial Activity : A study conducted by researchers at Mahidol University demonstrated that this compound effectively inhibited bacterial growth in vitro, leading to further investigations into its potential as an antibiotic .
- Anticancer Research : In a recent publication, researchers explored the cytotoxic effects of various sulfonamide derivatives, including our compound of interest. The results indicated significant growth inhibition in cancer cell lines, supporting its development as a potential chemotherapeutic agent .
Q & A
Basic: What synthetic methodologies are recommended for the laboratory-scale preparation of 4-bromo-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide?
Answer:
The synthesis typically involves:
- Sulfonamide formation : Reacting 4-bromobenzenesulfonyl chloride with a hydroxy- and methylthio-functionalized propylamine intermediate under basic conditions (e.g., pyridine or triethylamine as a catalyst) .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the product .
- Key characterization : Confirm structure via - and -NMR, FT-IR (sulfonamide S=O stretch at ~1350–1150 cm), and HRMS for molecular ion validation .
Basic: How can researchers verify the stereochemical and conformational purity of this compound?
Answer:
- Chiral HPLC : Use a chiral stationary phase (e.g., amylose- or cellulose-based columns) to resolve enantiomers, if applicable .
- X-ray crystallography : Resolve crystal structure to confirm absolute configuration and hydrogen-bonding patterns in the solid state .
- NOESY NMR : Detect spatial proximity of protons (e.g., hydroxy and methylthio groups) to infer conformation in solution .
Advanced: What strategies are effective in resolving contradictory spectroscopic data (e.g., unexpected splitting in 1H^1 \text{H}1H-NMR)?
Answer:
- Variable-temperature NMR : Assess dynamic effects (e.g., restricted rotation around sulfonamide bonds) by acquiring spectra at 25°C and 60°C .
- 2D NMR techniques : Utilize - HSQC/HMBC to assign ambiguous peaks and confirm coupling patterns .
- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-31G*) to identify discrepancies .
Advanced: How can computational methods guide the optimization of reaction conditions for this compound’s synthesis?
Answer:
- Reaction path search : Use quantum chemical calculations (e.g., Gaussian or ORCA) to model transition states and identify energetically favorable pathways .
- Machine learning (ML) : Train models on existing sulfonamide synthesis datasets to predict optimal solvent, temperature, and catalyst combinations .
- Microkinetic modeling : Simulate reaction networks to prioritize steps requiring experimental optimization (e.g., bromination efficiency) .
Basic: What in vitro assays are suitable for preliminary evaluation of its biological activity?
Answer:
- Enzyme inhibition : Test against carbonic anhydrase isoforms (common sulfonamide targets) via stopped-flow CO-hydration assay .
- Antimicrobial screening : Use microbroth dilution (MIC determination) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess safety margins .
Advanced: How to address low yields in the final sulfonylation step?
Answer:
- Design of Experiments (DoE) : Apply factorial design (e.g., 2 factorial) to test variables: amine-to-sulfonyl chloride ratio, solvent polarity, and reaction time .
- Alternative catalysts : Screen Lewis acids (e.g., ZnCl) or organocatalysts to enhance nucleophilicity of the amine intermediate .
- In situ monitoring : Use FT-IR or Raman spectroscopy to track sulfonamide formation and adjust conditions dynamically .
Advanced: What mechanistic insights explain the compound’s stability under physiological pH?
Answer:
- pKa determination : Use potentiometric titration or -NMR pH titrations to measure sulfonamide proton dissociation (typical pKa ~8–10) .
- Hydrolysis studies : Incubate in PBS (pH 7.4) at 37°C and monitor degradation via LC-MS to identify labile groups (e.g., methylthio or hydroxy) .
- Molecular dynamics (MD) simulations : Model interactions with water molecules to predict hydrolysis-prone regions .
Basic: What analytical techniques are critical for assessing purity in bulk synthesis?
Answer:
- HPLC-DAD/ELSD : Quantify impurities (>0.1%) using reverse-phase C18 columns and diode array detection .
- Elemental analysis : Validate C, H, N, S, and Br content against theoretical values .
- Thermogravimetric analysis (TGA) : Assess thermal stability and residual solvent content .
Advanced: How to design a structure-activity relationship (SAR) study for derivatives of this compound?
Answer:
- Scaffold modification : Synthesize analogs with variations in bromine position, methylthio substitution, or hydroxy group protection .
- Free-Wilson analysis : Statistically correlate substituent changes with biological activity (e.g., IC values) .
- 3D-QSAR : Build CoMFA/CoMSIA models using alignment-dependent descriptors to predict activity trends .
Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?
Answer:
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., NIR spectroscopy) during crystallization .
- Quality by Design (QbD) : Define critical quality attributes (CQAs) and control raw material variability (e.g., amine intermediate purity) .
- Scale-up DoE : Optimize mixing efficiency and heat transfer in reactors using dimensionless number scaling (e.g., Reynolds, Nusselt) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
